(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid
Description
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid is a compound that features a pyridine ring substituted with a methyl group at the 6-position and an acetyl group at the 2-position
Properties
IUPAC Name |
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-3-4-9(6-12-7)5-10(14)13-8(2)11(15)16/h3-4,6,8H,5H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFQLASTAPQJK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC(=O)N[C@@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid typically involves the following steps:
Formation of 6-methylpyridine: This can be achieved through α-methylation of pyridine using a continuous flow setup with Raney nickel as a catalyst and 1-propanol as the solvent.
Acetylation: The 6-methylpyridine is then acetylated at the 2-position using acetic anhydride under acidic conditions.
Amidation: The acetylated product is reacted with (S)-alanine to form the final compound through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as avoiding hazardous solvents and minimizing waste, would be emphasized.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: 2-[[2-(6-carboxypyridin-3-yl)acetyl]amino]propanoic acid.
Reduction: 2-[[2-(6-methylpyridin-3-yl)ethanol]amino]propanoic acid.
Substitution: 2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid derivatives with different functional groups.
Scientific Research Applications
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives: Exhibiting cytotoxic activity against cancer cell lines.
Uniqueness
(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid is unique due to its specific substitution pattern on the pyridine ring and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
